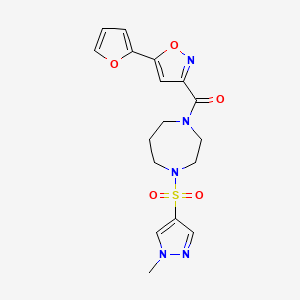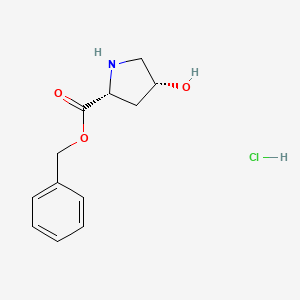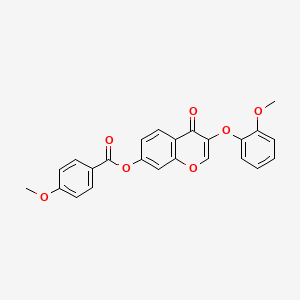![molecular formula C22H17N3O4S2 B2620969 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate CAS No. 477862-27-4](/img/structure/B2620969.png)
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate, also known as TH287, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a cancer treatment.
Mechanism of Action
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate inhibits the activity of MTH1 by binding to its active site. This prevents MTH1 from removing oxidized nucleotides from the nucleotide pool, leading to an accumulation of these nucleotides in the cell. This accumulation can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy. In addition, this compound has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate in lab experiments is its specificity for MTH1. This allows for the selective targeting of cancer cells without affecting normal cells. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate. One direction is to improve its potency and selectivity for MTH1. Another direction is to study its effectiveness in vivo using animal models. Additionally, this compound could be studied in combination with other cancer treatments, such as radiation therapy or chemotherapy. Finally, the potential use of this compound as a diagnostic tool for cancer could be explored.
Synthesis Methods
The synthesis of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate involves several steps. The first step is the synthesis of 2-amino-4-(2-thienyl)pyrimidine, which is achieved by reacting 2-chlorothiophene with guanidine carbonate in the presence of a palladium catalyst. The second step is the synthesis of 4-[4-(2-thienyl)-2-pyrimidinyl]phenol, which is achieved by reacting 2-amino-4-(2-thienyl)pyrimidine with 4-bromobenzophenone in the presence of a palladium catalyst. The final step is the synthesis of this compound, which is achieved by reacting 4-[4-(2-thienyl)-2-pyrimidinyl]phenol with acetic anhydride and benzenesulfonyl chloride in the presence of a base.
Scientific Research Applications
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate has been studied for its potential as a cancer treatment. Specifically, it has been shown to inhibit the activity of the DNA damage response protein, MTH1. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which is important for maintaining genomic stability. Inhibition of MTH1 leads to an accumulation of oxidized nucleotides, which can induce DNA damage and cell death in cancer cells. This compound has been shown to be effective in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S2/c1-15(26)24-17-6-10-19(11-7-17)31(27,28)29-18-8-4-16(5-9-18)22-23-13-12-20(25-22)21-3-2-14-30-21/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKUBDZCHHVCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2620893.png)
![8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620894.png)
![6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one](/img/structure/B2620895.png)
![N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2620896.png)

![N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2620899.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2620900.png)
![(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate](/img/structure/B2620902.png)
![N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B2620904.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B2620905.png)
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2620906.png)
